REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[N:12]O)[CH2:7][CH2:6][CH2:5]2.[OH-:14].[Na+].CO.C(Cl)Cl>O>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:14])[NH:12][CH2:7][CH2:6][CH2:5][C:4]=2[CH:3]=1 |f:1.2,3.4|
|
Name
|
6-Amino-3,4-dihydro-2H-naphthalen-1-one oxime
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCCC(C2=CC1)=NO
|
Name
|
polyphosphoric acid
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
MeOH CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring as the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate, and concentration
|
Type
|
CUSTOM
|
Details
|
yielded a brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C(NCCC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |